N-(methylsulfonyl)-beta-alanine

Übersicht

Beschreibung

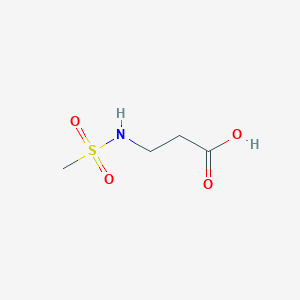

N-(methylsulfonyl)-beta-alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a methylsulfonyl group attached to the beta position of the alanine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylsulfonyl)-beta-alanine typically involves the reaction of beta-alanine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:

Beta-alanine+Methylsulfonyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(methylsulfonyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(methylsulfonyl)-beta-alanine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which N-(methylsulfonyl)-beta-alanine exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(methylsulfonyl)-glycine

- N-(methylsulfonyl)-valine

- N-(methylsulfonyl)-serine

Uniqueness

N-(methylsulfonyl)-beta-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(Methylsulfonyl)-beta-alanine (MSBA) is a derivative of beta-alanine, which has garnered attention for its potential biological activities and applications, particularly in the fields of sports nutrition and neuroprotection. This article explores the biological activity of MSBA, focusing on its mechanisms of action, effects on human physiology, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to the beta-alanine backbone. This modification influences its solubility, stability, and biological activity. The compound's chemical structure can be represented as follows:

- Chemical Formula : C₄H₉NO₄S

- Molecular Weight : 155.18 g/mol

The biological activity of MSBA is primarily linked to its parent compound, beta-alanine. The following mechanisms have been identified:

- Carnosine Synthesis : MSBA enhances the synthesis of carnosine in muscle tissues. Carnosine acts as an intracellular buffer, helping to maintain pH levels during high-intensity exercise by neutralizing lactic acid accumulation.

- Neuromodulation : MSBA may influence neurotransmitter release and neuromuscular function, potentially improving performance and reducing fatigue during physical exertion .

- Antioxidant Properties : Preliminary studies suggest that MSBA may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

1. Exercise Performance

A significant body of research has focused on the effects of beta-alanine supplementation on exercise performance. Studies indicate that supplementation with beta-alanine (and by extension, MSBA) can lead to:

- Increased Muscle Carnosine Levels : Regular supplementation (4–6 g/day) for 2–4 weeks significantly raises muscle carnosine concentrations .

- Improved Exercise Capacity : Enhanced time-to-exhaustion (TTE) in high-intensity exercise tests has been reported, particularly in activities lasting between 1 to 4 minutes .

| Study | Duration | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2016) | 6 weeks | 4–6 g/day | Improved TTE from 1168.2 s to 1386.7 s |

| Stout et al. (2008) | 28 days | 3.2 g/day | Increased TTE from 1117.6 s to 1146.7 s |

2. Neuroprotective Effects

Emerging evidence suggests that MSBA may have neuroprotective properties similar to those observed with beta-alanine:

- Cognitive Function : Animal studies indicate that compounds affecting carnosine levels can modulate cognitive functions and may offer protective benefits against neurodegenerative diseases .

- Oxidative Stress Reduction : The antioxidant potential of MSBA could mitigate oxidative damage in neural tissues, although this requires further investigation.

Case Study 1: Sports Performance Enhancement

A randomized controlled trial involving athletes demonstrated that participants who supplemented with beta-alanine showed significant improvements in sprint performance compared to a placebo group. The study highlighted that even short-term supplementation could enhance performance metrics in competitive settings.

Case Study 2: Neuroprotection

Research involving animal models has indicated that compounds similar to MSBA can reduce markers of neuroinflammation and oxidative stress, suggesting a potential role in preventing neurodegenerative conditions.

Eigenschaften

IUPAC Name |

3-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSOJVZBSHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424694 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105611-92-5 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.